molecular formula C15H21NO3 B588635 PYRIDOXATIN CAS No. 149196-98-5

PYRIDOXATIN

Cat. No. B588635
CAS RN: 149196-98-5
M. Wt: 263.337
InChI Key: OQJADHLOEAOIGC-LSCVPOLPSA-N
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Description

Pyridoxatin is a free radical scavenger and an inhibitor of Matrix Metalloproteinase-2 (MMP-2) . It is known to inhibit lipid peroxidation and DNA synthesis . It also shows antifungal effects in vivo .

Scientific Research Applications

Antioxidant Activity

Pyridoxatin has been found to have significant antioxidant activity . It can act as a powerful scavenger of iron, which is a key element in the production of reactive oxygen species (ROS). ROS are chemically reactive molecules that can cause damage to cells and tissues, leading to various diseases. By scavenging iron, pyridoxatin can help to mitigate the harmful effects of ROS .

Iron Chelation Therapy

Pyridoxatin has potential applications in iron chelation therapy . Iron overload diseases, such as hereditary hemochromatosis and Friedreich ataxia, can result from a dysfunction in the body’s mechanisms of iron regulation and utilization. Pyridoxatin can bind to excess iron in the body and form a stable, soluble compound that can be excreted, thereby helping to treat iron overload .

Mitigation of Iron Overload Stress

In addition to its role in iron chelation therapy, pyridoxatin can also help to mitigate the stress caused by iron overload . This can be particularly beneficial in conditions where iron overload is a result of treatment for a condition unrelated to iron metabolism, such as blood transfusions in thalassemia patients .

Potential Oral Activity

Unlike desferrioxamine (DFO), the current gold standard for iron overload treatment, pyridoxatin has the advantage of being cell permeable and thus potentially orally active . This means that it could be administered orally, making it a more convenient option for patients .

Antibiotic Activity

Pyridoxatin has been found to have antibiotic activity against certain microorganisms . For example, it has shown activity against Staphylococcus epidermidis, a bacterium that is a common cause of infections in humans .

Production by Marine Fungi

Pyridoxatin is produced by certain marine fungi, such as the Trichoderma sp. strain MF106 . This suggests that it could potentially be sourced sustainably from marine environments .

Safety and Hazards

Pyridoxatin is classified under Acute Oral Tox. 4, Acute Derm. Tox. 4, Acute Inha. Tox. 4, indicating it is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Pyridoxatin is a member of the class of dihydroxypyridines . It primarily targets MMP-2 (Gelatinase A) , an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

Pyridoxatin acts as an inhibitor of MMP-2 (Gelatinase A) . By inhibiting this enzyme, it can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer .

Biochemical Pathways

Pyridoxatin is involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It’s important to note that Vitamin B6 is the collective term for a group of three related compounds, pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated derivatives .

Pharmacokinetics

Pyridoxine, a compound similar to Pyridoxatin, is readily absorbed from the GI tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk . The half-life elimination of Pyridoxine is approximately 15 to 20 days .

Result of Action

The inhibition of MMP-2 by Pyridoxatin can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer . Moreover, Pyridoxatin is indicated to be a lipid peroxidation and DNA synthesis inhibitor as well as a free radical scavenger .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pyridoxatin involves the condensation of pyridoxal and hydrazine hydrate, followed by a cyclization reaction to form the final product.", "Starting Materials": [ "Pyridoxal", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Pyridoxal and hydrazine hydrate are mixed together in a solvent, such as ethanol or methanol.", "Step 2: The mixture is heated under reflux for several hours to allow for condensation to occur.", "Step 3: The resulting intermediate is then subjected to a cyclization reaction using a mild acid catalyst, such as acetic acid or sulfuric acid.", "Step 4: The reaction mixture is then cooled and the product is isolated by filtration or extraction with a suitable solvent, such as diethyl ether or chloroform." ] }

CAS RN

149196-98-5

Product Name

PYRIDOXATIN

Molecular Formula

C15H21NO3

Molecular Weight

263.337

IUPAC Name

3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one

InChI

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1

InChI Key

OQJADHLOEAOIGC-LSCVPOLPSA-N

SMILES

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C

Origin of Product

United States

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